BenchChemオンラインストアへようこそ!

Valine-valine-ganciclovir

Ocular Drug Delivery Pharmacokinetics Prodrug Bioavailability

Valine-valine-ganciclovir (VVGCV) is a synthetic L-valyl-L-valine dipeptide monoester prodrug of ganciclovir, officially designated as Valganciclovir EP Impurity P. Unlike generic alternatives, VVGCV exhibits a quantifiably distinct PEPT1 transporter interaction profile—demonstrating 3.2-fold greater corneal absorption (AUC) than valganciclovir, 10-fold higher enzymatic stability than ganciclovir, 7-fold higher corneal permeability, and a unique vitreal elimination rate. Procure this certified reference standard for impurity profiling by HPLC/LC‑MS, ANDA regulatory submissions, ocular PEPT1 transporter kinetics research, and topical ophthalmic HSV‑1 keratitis prodrug development.

Molecular Formula C19H31N7O6
Molecular Weight 453.5 g/mol
CAS No. 897937-73-4
Cat. No. B611631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValine-valine-ganciclovir
CAS897937-73-4
SynonymsValine-valine-ganciclovir;  Valganciclovir N-valyl impurity; 
Molecular FormulaC19H31N7O6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
InChIInChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11-,12+,13+/m1/s1
InChIKeyJZCILZBQRWUKME-AGIUHOORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valine-Valine-Ganciclovir (CAS 897937-73-4): Identity, Classification, and Regulatory Context for Research Procurement


Valine-valine-ganciclovir (CAS 897937-73-4, UNII ZW811N4EW6) is a synthetic dipeptide monoester prodrug of the antiviral nucleoside analog ganciclovir [1]. It is formally classified as L-valyl-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl ester [2]. In a regulatory context, this compound is designated as Valganciclovir EP Impurity P (also known as Valganciclovir N-valyl Impurity), a related substance that must be monitored during the quality control and manufacturing of the commercial antiviral prodrug valganciclovir [3]. Its primary research value lies in its unique profile as a transporter-targeted prodrug, designed to overcome the poor bioavailability of its parent drug [4].

Valine-Valine-Ganciclovir: Why Related Ganciclovir Prodrugs Are Not Interchangeable in Ocular and Antiviral Research


Valine-valine-ganciclovir (VVGCV) cannot be generically substituted by other in-class dipeptide prodrugs like valganciclovir (Val-GCV), glycine-valine-GCV (GVGCV), or tyrosine-valine-GCV (YVGCV) because each exhibits a unique and quantifiably distinct interaction profile with peptide transporters (e.g., PEPT1) and ocular tissue barriers [1]. For instance, VVGCV demonstrates a specific vitreal elimination rate that differs significantly from GVGCV [2], and its corneal absorption efficiency, as measured by AUC, is 3.2-fold greater than that of valganciclovir [3]. Furthermore, its enzymatic stability is 10-fold higher compared to the parent drug ganciclovir [4]. These differences, grounded in precise molecular interactions with influx transporters and hydrolases, directly dictate the compound's suitability for specific research models, such as topical ocular delivery versus sustained-release intravitreal implants, rendering simple interchange scientifically invalid.

Valine-Valine-Ganciclovir: Quantitative Evidence of Differentiation for Scientific Selection


Corneal Bioavailability: VVGCV Achieves 3.2-Fold Higher AUC than Valganciclovir (VGCV)

In a direct head-to-head in vivo study using New Zealand albino rabbits, the dipeptide prodrug valine-valine-ganciclovir (VVGCV) demonstrated significantly enhanced corneal absorption compared to the clinically used monoester prodrug valganciclovir (Val-GCV) [1]. Following topical application of equimolar solutions, the area under the concentration-time curve (AUC) for total GCV derived from VVGCV was 3.2 times greater than the AUC for total GCV derived from Val-GCV [1]. This improvement is attributed to the prodrug's ability to utilize both passive diffusion and the oligopeptide transporter PEPT1 for corneal permeation [1].

Ocular Drug Delivery Pharmacokinetics Prodrug Bioavailability

Enzymatic Stability: VVGCV Exhibits 10-Fold Higher Stability than Parent Ganciclovir

A key differentiator for valine-valine-ganciclovir (VVGCV) relative to its active parent, ganciclovir (GCV), is its markedly superior stability against enzymatic degradation [1]. Cross-study analysis of diester prodrugs shows that VVGCV demonstrates a 10-fold higher enzymatic stability compared to GCV, as measured by its resistance to degradation in biological matrices [1]. This enhanced stability, combined with improved physicochemical properties like lipophilicity and solubility at physiological pH (7.4), enables the prodrug to persist longer in the extravascular space, serving as a more efficient depot for the sustained release of GCV [1].

Prodrug Stability Enzymatic Degradation LC-MS/MS Method Development

Antiviral Potency: VVGCV Superior to Acyclovir Against HSV-1 In Vitro

In vitro antiviral studies have directly compared the efficacy of valine-valine-ganciclovir (VVGCV) to acyclovir, a standard-of-care antiviral for herpes simplex virus (HSV) infections [1]. The results demonstrate that VVGCV was more effective than acyclovir against herpes simplex virus type 1 (HSV-1) [1]. While the specific EC50 values are not provided in the abstract, the qualitative finding of superior efficacy establishes VVGCV's potential as a more potent agent for treating HSV-1-induced corneal epithelial and stromal keratitis, a major clinical application for this class of compounds [1].

Antiviral Activity Herpes Simplex Virus In Vitro Efficacy

Corneal Permeability: VVGCV Exhibits 7-Fold Greater Permeability than Ganciclovir via Peptide Transporter Targeting

A core mechanism differentiating VVGCV from its parent drug ganciclovir is its ability to exploit the oligopeptide transporter (PEPT1) expressed on corneal epithelial cells [1]. Quantitative analysis revealed that VVGCV exhibited a 7-fold greater corneal permeability compared to ganciclovir [1]. This significant enhancement is directly linked to the involvement of peptide transporters in facilitating the prodrug's translocation across the corneal barrier, a pathway that ganciclovir cannot utilize [1]. This finding was supported by studies showing that VVGCV interacts with the retinal peptide transport system, inhibiting uptake of a known substrate by 37% [2].

Corneal Permeability PEPT1 Transporter Drug Delivery

Vitreal Pharmacokinetics: VVGCV Rapid Elimination Profile Distinguishes It for Specific Ocular Applications

The vitreal elimination profile of VVGCV provides a clear and quantifiable point of differentiation from other dipeptide prodrugs, such as glycine-valine-GCV (GVGCV) [1]. In vivo microdialysis studies in rabbit models following intravitreal injection demonstrate that VVGCV and Val-GCV are rapidly eliminated from the vitreous chamber [1]. In stark contrast, GVGCV is eliminated at a much slower rate, resulting in sustained GCV levels [1]. While this rapid clearance renders VVGCV less suitable for long-term sustained-release intravitreal implants, it positions it as an ideal candidate for scenarios where rapid onset and subsequent quick clearance of the prodrug from the posterior segment are desirable, such as for acute, localized treatments or to minimize long-term retinal exposure [1].

Vitreal Pharmacokinetics Intravitreal Injection Ocular Drug Clearance

Valine-Valine-Ganciclovir: Validated Research Applications and Procurement Rationale


Analytical Reference Standard for Valganciclovir Impurity Profiling and Quality Control (QC)

VVGCV is officially designated as Valganciclovir EP Impurity P and Valganciclovir N-valyl Impurity [1]. Its primary and most established industrial application is as a certified reference standard for analytical method development, validation, and routine quality control (QC) during the manufacturing of valganciclovir drug substance and drug product [2]. Procurement of high-purity VVGCV is essential for laboratories conducting impurity profiling by HPLC, LC-MS, or other pharmacopeial methods to ensure compliance with regulatory specifications (e.g., for Abbreviated New Drug Applications (ANDA) or commercial production) [2].

Tool Compound for Investigating Oligopeptide Transporter (PEPT1)-Mediated Ocular Drug Delivery

With its proven interaction with the PEPT1 transporter on corneal and retinal cells, VVGCV serves as an excellent research tool for mechanistic studies of active drug transport across ocular barriers [1]. Its 7-fold higher corneal permeability compared to ganciclovir and its 37% inhibition of retinal peptide transporter substrate uptake make it a benchmark compound for assays designed to identify novel substrates, evaluate transporter kinetics, or study the regulation of PEPT1 expression in the eye [1][2].

Lead Candidate for Developing Topical Treatments for HSV-1 Keratitis

VVGCV's superior in vitro antiviral activity against HSV-1 compared to acyclovir, combined with its 3.2-fold enhanced corneal bioavailability over valganciclovir, positions it as a strong lead candidate for the development of novel topical ophthalmic formulations targeting herpes simplex keratitis [1][2]. Researchers focused on treating anterior segment viral infections should prioritize this compound for in vivo efficacy studies, as it has already demonstrated greater effectiveness than triflurothymidine in controlling infection progression in a rabbit model [1].

Model Prodrug for Studying Structure-Activity Relationships (SAR) of Dipeptide Ganciclovir Conjugates

As a specific member of a series of dipeptide monoester ganciclovir prodrugs (including Val-GCV, GVGCV, and YVGCV), VVGCV provides a unique structural and pharmacokinetic data point for SAR studies [1]. Its specific profile—rapid vitreal clearance, high corneal absorption via PEPT1, and 10-fold higher enzymatic stability than GCV—contrasts with that of GVGCV (slow vitreal clearance), allowing researchers to correlate specific amino acid substitutions with distinct biopharmaceutical outcomes [1][2]. Procuring VVGCV is therefore essential for building a complete dataset in any comprehensive prodrug optimization program.

Quote Request

Request a Quote for Valine-valine-ganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.